molecular formula C21H21NO4 B1306987 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid CAS No. 105751-19-7

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

Cat. No. B1306987
M. Wt: 351.4 g/mol
InChI Key: CKLAZLINARHOTG-UHFFFAOYSA-N
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Description

The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is a structurally complex molecule that appears to be related to fluorene-based carboxylic acids and piperidine derivatives. While the provided papers do not directly discuss this exact compound, they offer insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of a tritium-labeled piperidinecarboxylic acid derivative. This process starts with a specific ethyl piperidine-3-carboxylate and proceeds through methylation using [3H]methyliodide, followed by hydrolysis to yield the final tritiated compound . Although the exact synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorene-based carboxylic acids, such as 9-oxo-9H-fluorene-1-carboxylic acid, is characterized by a planar conformation with internal hydrogen bonding between the carboxyl group and the ketone oxygen atom . This intramolecular hydrogen bonding is likely to influence the reactivity and stability of the molecule. By analogy, 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid may also exhibit similar structural features that affect its chemical behavior.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of 9-oxo-9H-fluorene-1-carboxylic acid include a planar molecular structure with molecules stacking in a specific crystalline arrangement . The chemical properties are influenced by the internal hydrogen bonding, which could affect solubility and reactivity. While the exact physical and chemical properties of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid are not provided, it is reasonable to infer that it may share some characteristics with the compounds studied in the papers, such as crystallinity and potential for intermolecular interactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Amino Acids : The Arndt-Eistert protocol has been applied to N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, resulting in enantiomerically pure N-Fmoc-protected β-amino acids. This two-step process offers high yield and is a significant method in the synthesis of β-amino acids (Ellmerer-Müller et al., 1998).

  • Peptide Synthesis : A base-labile anchoring group derived from 9-(hydroxymethyl)fluorene-4-carboxylic acid, related to the Fmoc group, has been developed for polymer-supported peptide synthesis. This group exhibits stability under acidic conditions and is cleavable by piperidine, offering flexibility in peptide synthesis (Mutter & Bellof, 1984).

  • Fluorenyl Compounds in Solid Phase Synthesis : New linkers based on 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds have been synthesized for solid-phase synthesis applications. These supports demonstrate higher acid stability compared to standard resins and facilitate the immobilization and cleavage of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Photophysical and Imaging Applications

  • Photophysical Characterization and Bioimaging : A water-soluble fluorene derivative, exhibiting strong fluorescence and high quantum yield, has been studied for its linear photophysical characterization and two-photon absorption properties. Its conjugation with cyclic peptides demonstrates high selectivity for alpha(v)beta(3) integrin, making it attractive for integrin imaging (Morales et al., 2010).

  • Fluorenyl Compounds in Liquid Scintillation : Fluorene-based compounds have been evaluated as primary liquid scintillation solutes, demonstrating excellent scintillation characteristics. This makes them useful in various applications requiring scintillation properties (Barnett, Daub, Hayes, & Ott, 1960).

Molecular and Structural Studies

  • Molecular Structure Analysis : The crystal structure of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid has been determined, revealing planar configurations and hydrogen bonding networks, providing insights into molecular interactions and stability (Matviiuk et al., 2013).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

CAS RN

105751-19-7
Record name 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FP Jorgesen, D Madsen, M Meldal, JV Olsen… - Synthesis - cornoilchemical.com
A series of 35 analogues of Shld with modifications in the A-residue and the C-residues were prepared and investigated for binding to FKBP and GFP accumulation in transgenic plants. …
Number of citations: 0 cornoilchemical.com
G Ranganath - 2012 - edoc.ub.uni-muenchen.de
The aim of this cumulative thesis was to develop new chemical tools to investigate proteins involved in depression. The thesis has been divided in two parts with the first major part …
Number of citations: 7 edoc.ub.uni-muenchen.de
SPG Gaali - 2012 - edoc.ub.uni-muenchen.de
The large FK506-binding proteins FKBP51 and FKBP52 are Hsp90 associated cochaperones that modulate steroid hormone receptor signaling. It has been shown that FKBP51 is a …
Number of citations: 2 edoc.ub.uni-muenchen.de
FP Jørgensen, D Madsen, M Meldal… - Journal of Medicinal …, 2019 - ACS Publications
A series of 35 analogues of Shld with modifications in the A-residue and the C-residues were prepared and investigated for binding to FKBP and GFP accumulation in transgenic plants. …
Number of citations: 5 pubs.acs.org
M Bauder, C Meyners, PL Purder, S Merz… - Journal of medicinal …, 2021 - ACS Publications
The FK506-binding protein 51 (FKBP51) emerged as a key player in several diseases like stress-related disorders, chronic pain, and obesity. Linear analogues of FK506 called SAFit …
Number of citations: 28 pubs.acs.org
M Walz - tuprints.ulb.tu-darmstadt.de
Because of its various potential applications, FKBP51 emerged as an interesting target protein for pharmacological research. In spite of many attempts, however, no conventional ligand …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de
M Bauder - tuprints.ulb.tu-darmstadt.de
The FK506-binding protein 51 (FKBP51) emerged as a key player in several diseases like stress-related disorders, chronic pain, and obesity. Linear analogs of FK506 called SAFit1 …
Number of citations: 3 tuprints.ulb.tu-darmstadt.de

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